(Z)-Butylidenephthalide

Agricultural Entomology Natural Product Insecticide Bemisia tabaci

(Z)-Butylidenephthalide (CAS 72917-31-8) is a naturally occurring phthalide derivative found predominantly in Apiaceae family plants such as Angelica sinensis and Ligusticum species. This compound, also referred to as (Z)-3-Butylidenephthalide or Z-Bdph, is a γ-lactone characterized by a butylidene group at position 3.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 72917-31-8
Cat. No. B157624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Butylidenephthalide
CAS72917-31-8
Synonyms3-butylidene-1(3H)-isobenzofuranone
3-butylidenephthalide
butylidenephthalide
n-butylidenephthalide
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCCC=C1C2=CC=CC=C2C(=O)O1
InChIInChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8-
InChIKeyWMBOCUXXNSOQHM-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil
SolubilityInsoluble in water;  soluble in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Z-Butylidenephthalide (CAS 72917-31-8) Procurement Guide: Scientific Specifications and Baseline Characteristics


(Z)-Butylidenephthalide (CAS 72917-31-8) is a naturally occurring phthalide derivative found predominantly in Apiaceae family plants such as Angelica sinensis and Ligusticum species [1]. This compound, also referred to as (Z)-3-Butylidenephthalide or Z-Bdph, is a γ-lactone characterized by a butylidene group at position 3 [2]. It is recognized as a significant bioactive molecule with demonstrated pharmacological effects including anticancer, neuroprotective, anti-inflammatory, and antihyperglycemic activities [1]. Its identification in traditional medicinal herbs has spurred extensive research into its therapeutic potential, particularly in oncology and metabolic disorders.

Why Generic Substitution Fails: The Unique (Z)-Configuration and Multi-Target Profile of (Z)-Butylidenephthalide (72917-31-8)


Substituting (Z)-Butylidenephthalide with a generic phthalide or a simple mixture of isomers is scientifically unsound due to the profound impact of stereochemistry and molecular structure on its biological activity. The (Z)-isomer is specifically required for certain antitumor effects, as patents explicitly claim formulations that are essentially free of the (E)-isomer [1]. Furthermore, structure-activity relationship studies highlight that the Δ3 double bond and alkyl substitution, which define this specific compound, are critical for its inhibitory potency in smooth muscle assays compared to analogs like butylphthalide and ligustilide [2]. Its unique, multi-faceted mechanism—ranging from noncompetitive α-glucosidase inhibition at a distinct binding pocket [3] to a non-specific antispasmodic action mechanistically different from papaverine [4]—cannot be replicated by a single, less-defined alternative. Therefore, precise procurement of the (Z)-stereoisomer is essential for ensuring experimental reproducibility and targeting specific, validated pathways.

(Z)-Butylidenephthalide (72917-31-8) Quantitative Evidence Guide: Head-to-Head Performance Data vs. Analogs


Biotype-Selective Insecticidal Toxicity of (Z)-Butylidenephthalide vs. (Z)-Ligustilide and (3S)-Butylphthalide

In a direct comparative study, (Z)-Butylidenephthalide demonstrated superior toxicity against B-biotype whiteflies (LC50 = 254 ppm) compared to (3S)-butylphthalide (LC50 = 339 ppm) and was equipotent to (Z)-ligustilide (LC50 = 268 ppm) [1]. Crucially, this compound exhibited a marked differential toxicity between biotypes, being 2.3-fold less toxic to Q-biotype females (LC50 = 586 ppm). This stands in contrast to (Z)-ligustilide, which retained high toxicity against Q-biotypes (LC50 = 254 ppm). This differential profile suggests that (Z)-Butylidenephthalide does not share the same cross-resistance pattern as neonicotinoid insecticides, which show extreme biotype toxicity variations [1].

Agricultural Entomology Natural Product Insecticide Bemisia tabaci

Superior In Vivo Antihyperglycemic Efficacy of (Z)-Butylidenephthalide Among Phthalide Analogs

Among the active phthalides isolated from Ligusticum porteri, (Z)-3-Butylidenephthalide (compound 3) was identified as the most active in vivo antihyperglycemic agent [1]. At an oral dose of 56.2 mg/kg, it significantly decreased blood glucose levels in NAD-STZ-diabetic mice following a sucrose load [1]. In contrast, the closely related analogs (Z)-6,6′,7,3′α-diligustilide (compound 1) and (Z)-ligustilide (compound 2) did not affect α-glucosidase activity in vivo, suggesting their antihyperglycemic effects, if any, operate through a different, yet-to-be-determined mechanism [1]. This establishes (Z)-Butylidenephthalide as the primary driver of this specific therapeutic effect within its class from this natural source.

Diabetes Pharmacology Alpha-Glucosidase Inhibition In Vivo Efficacy

Mechanistic Differentiation of (Z)-Butylidenephthalide vs. Papaverine in Antispasmodic Action

(Z)-Butylidenephthalide (BdPh) exhibits a non-specific antispasmodic action similar to the established drug papaverine (Pap) but operates through a different mechanism [1]. Direct comparative studies on guinea pig ileum and taenia coli revealed that while both inhibit contractions, BdPh inhibits phasic and tonic contractions to a similar extent [1]. Conversely, papaverine selectively inhibits tonic contraction more than phasic contraction [1]. This mechanistic divergence is a key differentiator. Furthermore, stereochemical specificity is crucial: the (Z)-isomer (Z-Bdph) non-competitively inhibited calcium-induced contractions in depolarized guinea-pig ileum with a pD2' value of 3.88 ± 0.20 [2].

Smooth Muscle Pharmacology Antispasmodic Mechanism Drug Differentiation

Validated Analytical Method for Precise Quantification of (Z)-Butylidenephthalide in Biological Matrices

A validated HPLC method with UV detection has been established for the specific quantification of (Z)-Butylidenephthalide in plasma, essential for pharmacokinetic and bioanalytical studies [1]. This method achieves a limit of quantitation of 0.01 µg/mL and a high recovery rate of 99.5% from plasma via organic solvent extraction [1]. The assay demonstrates excellent precision, with both intra-day and inter-day coefficients of variation and relative errors remaining below 10% [1]. This validated method provides a robust, reproducible tool for researchers, ensuring accurate tracking of this specific compound in vivo, which is not guaranteed with generic or mixed-isomer standards.

Analytical Chemistry Pharmacokinetics Bioanalysis

Sustained Local Delivery Formulation: Cerebraca Wafer Enables Extended (Z)-Butylidenephthalide Release

A patented pharmaceutical formulation has been developed to address the challenges of (Z)-Butylidenephthalide delivery, particularly across the blood-brain barrier [1]. The Cerebraca Wafer (CW), a biodegradable polyanhydride polymer [p(CPP-SA)] wafer incorporating (Z)-Butylidenephthalide, provides sustained intracranial release [1]. In vitro release kinetics show that the wafer releases 50% of the loaded compound by day 6, reaching a plateau phase with 90% released by day 30 [2]. This controlled release profile is a significant advancement over systemic administration, which would require much higher doses to achieve therapeutic brain concentrations [2].

Drug Delivery Glioblastoma Therapy Controlled Release

Recommended Research and Industrial Application Scenarios for (Z)-Butylidenephthalide (72917-31-8)


Development of Biotype-Specific Botanical Insecticides for Integrated Pest Management

Leveraging the differential toxicity of (Z)-Butylidenephthalide against B-biotype (LC50=254 ppm) and Q-biotype (LC50=586 ppm) Bemisia tabaci [1], this compound is ideal for research into new, selective pest control agents. Its unique activity profile, which does not share the cross-resistance mechanisms of neonicotinoids, can be exploited to design rotation strategies or targeted treatments for managing resistant whitefly populations in agriculture.

Investigating Novel Antihyperglycemic Mechanisms via Intestinal α-Glucosidase

(Z)-Butylidenephthalide serves as a high-value tool compound for studying postprandial glucose control. Its demonstrated in vivo efficacy in diabetic mouse models at 56.2 mg/kg [2], combined with its noncompetitive inhibition of yeast-α-glucosidase (IC50=2.35 mM) at a binding pocket distinct from acarbose [2], allows researchers to explore a new mechanistic space in diabetes pharmacology and evaluate potential synergies with existing drugs.

Advanced Drug Delivery Systems for CNS Malignancies

The development of the Cerebraca Wafer for sustained local delivery directly addresses the challenge of (Z)-Butylidenephthalide's low brain permeability [3]. This application is specifically relevant for oncology research, particularly in glioblastoma multiforme (GBM), where sustained release over 30 days can overcome the blood-brain barrier limitation. The formulation enables study of the compound's effects on tumor stem cells, Axl/mTOR pathways, and the tumor immune microenvironment at consistent therapeutic concentrations [4].

Pharmacokinetic and Metabolism Studies of Minor Herbal Constituents

The availability of a validated HPLC method for quantifying (Z)-Butylidenephthalide in plasma (LOQ=0.01 µg/mL) [5] makes it an excellent candidate for pharmacokinetic studies. Researchers can utilize this method to investigate its unique metabolic fate, such as the phenomenon of metabolic conversion from co-existing ingredients leading to significant systemic exposure, a critical factor in understanding the bioactivity of herbal formulations containing this minor phthalide [6].

Quote Request

Request a Quote for (Z)-Butylidenephthalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.